2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2OS. This compound is characterized by the presence of a chloro group, two difluoro groups, and a methylsulfanyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone typically involves the reaction of 3-methylsulfanylbenzaldehyde with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Azides, thiocyanates, and other substituted derivatives.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in electrophilic reactions, while the methylsulfanyl group can act as a nucleophile. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoro-1-phenylethanone: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone: Similar structure but with the methylsulfanyl group in a different position, affecting its chemical properties.
2-Bromo-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone: Contains a bromo group instead of a chloro group, leading to different reactivity.
Uniqueness
2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone is unique due to the presence of both chloro and difluoro groups along with a methylsulfanyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2OS/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVSMTMGPWMDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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